5-(chloromethyl)-3-isoxazolyl N-methylcarbamate
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Overview
Description
5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals. This compound is of particular interest due to its unique structure, which combines the isoxazole ring with a chloromethyl group and an N-methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 5-(chloromethyl)-3-isoxazole with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Another approach involves the use of carbamoyl chlorides, which react with 5-(chloromethyl)-3-isoxazole in the presence of a base to form the desired carbamate. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the starting materials. After the reaction is complete, the product is purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-3-isoxazolyl N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the carbamate linkage.
Major Products Formed
Substitution Reactions: Products include substituted isoxazoles where the chloromethyl group is replaced by other functional groups.
Oxidation Reactions: Oxidized derivatives of the original compound.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Scientific Research Applications
5-(chloromethyl)-3-isoxazolyl N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit the activity of certain enzymes by carbamylating the active site, thereby preventing the enzyme from performing its normal function. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A highly toxic carbamate pesticide.
Methomyl: A carbamate insecticide with a similar mechanism of action.
Uniqueness
5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is unique due to its combination of the isoxazole ring and the chloromethyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other carbamate compounds.
Properties
IUPAC Name |
[5-(chloromethyl)-1,2-oxazol-3-yl] N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3/c1-8-6(10)11-5-2-4(3-7)12-9-5/h2H,3H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYVZOKFXZYGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=NOC(=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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